N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
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Overview
Description
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide typically involves the reaction of 4-pyrazol-1-ylphenylamine with 4-pyridin-3-ylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks (MOFs).
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(pyrazol-1-yl)phenyl)dimethylsilane
- Bis(3-(pyrazol-1-yl)phenyl)dimethylsilane
- Tri(4-(pyrazol-1-yl)phenyl)methylsilane
Uniqueness
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is unique due to its specific structural features, which include the presence of both pyrazole and pyridine rings.
Properties
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCGVQSFKMWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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